molecular formula C19H23N3O4 B5372079 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

Cat. No. B5372079
M. Wt: 357.4 g/mol
InChI Key: FWIISXINEDVSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as FURA-2, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. FURA-2 is a fluorescent calcium indicator that is widely used to study intracellular calcium signaling in living cells.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, particularly in the field of cellular biology. It is commonly used as a calcium indicator to study intracellular calcium signaling in living cells. This compound, when added to cells, binds to calcium ions and emits fluorescent signals that can be detected using fluorescence microscopy. This allows researchers to study the dynamics of calcium signaling in living cells and tissues.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide binds to calcium ions in a 1:1 ratio, resulting in a conformational change that causes an increase in fluorescence intensity. The excitation and emission wavelengths of this compound are 340 nm and 510 nm, respectively. When this compound is excited at 340 nm, it emits a low-intensity green fluorescence. However, when it binds to calcium ions, the excitation wavelength shifts to 380 nm, resulting in a high-intensity blue fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and physiology. It does not interfere with ATP synthesis, protein synthesis, or other cellular processes. This compound is also non-toxic to cells at concentrations used for calcium imaging experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in lab experiments include its high sensitivity and selectivity for calcium ions, its ability to measure changes in intracellular calcium concentrations in real-time, and its non-invasive nature. However, one limitation of this compound is that it requires a specialized fluorescence microscope for detection, which can be expensive and may not be available in all labs.

Future Directions

There are several future directions for research involving 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. One area of interest is the development of new calcium indicators with improved sensitivity and selectivity. Another area of research is the use of this compound in studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound can be used in combination with other imaging techniques, such as electrophysiology and optogenetics, to study complex cellular processes.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, including the reaction of 2-furylethylamine with chloroacetyl chloride to form N-(2-furylmethyl)acetamide, followed by the reaction of this compound with 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine to form this compound. The final product is then purified using column chromatography to obtain a pure sample of this compound.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-19(20-11-16-2-1-9-24-16)13-22-7-5-21(6-8-22)12-15-3-4-17-18(10-15)26-14-25-17/h1-4,9-10H,5-8,11-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIISXINEDVSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.